molecular formula C16H14N2O2 B2382253 4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-12-1

4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2382253
CAS No.: 317822-12-1
M. Wt: 266.3
InChI Key: VVHPUMNUAYHQIT-UHFFFAOYSA-N
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Description

4-Benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves the condensation of appropriate benzoyl and methyl-substituted aniline derivatives with suitable reagents under controlled conditions. Common methods include:

    Cyclization Reactions: Using cyclization of o-phenylenediamine derivatives with diketones.

    Catalytic Reactions: Employing catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch Reactors: For controlled synthesis.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline derivatives.

    Reduction: Formation of dihydroquinoxalinone derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Produces quinoxaline derivatives.

    Reduction: Yields dihydroquinoxalinone derivatives.

    Substitution: Results in various substituted quinoxalinone compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalinone Derivatives: Such as 2-quinoxalinone and 3-quinoxalinone.

    Benzoyl-Substituted Compounds: Including benzoylquinoxalines and benzoylindoles.

Uniqueness

4-Benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-benzoyl-3-methyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-15(19)17-13-9-5-6-10-14(13)18(11)16(20)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHPUMNUAYHQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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